1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is a synthetic organic compound with a complex structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions
Pyrrole Core Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxybenzyl or methylsulfonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield a benzaldehyde derivative, while reduction of the sulfonyl group could produce a thiol derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity for these targets, affecting various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
1-(3-methoxybenzyl)-3-(methylsulfonyl)-1H-pyrrol-2-amine: Lacks the dimethyl groups, potentially affecting its steric properties and interactions with molecular targets.
4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine: Lacks the methoxybenzyl group, which could significantly alter its chemical and biological properties.
Uniqueness
1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups can influence its behavior in various chemical reactions and its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-11(2)17(15(16)14(10)21(4,18)19)9-12-6-5-7-13(8-12)20-3/h5-8H,9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQXJFJWOIUWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C)N)CC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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